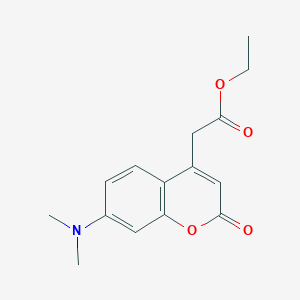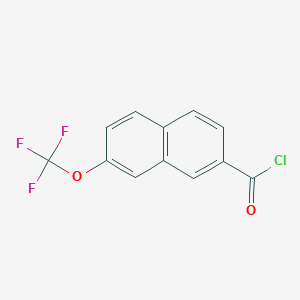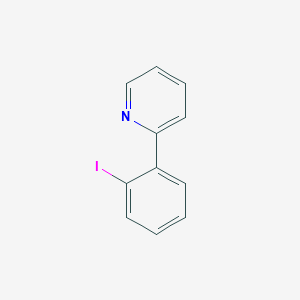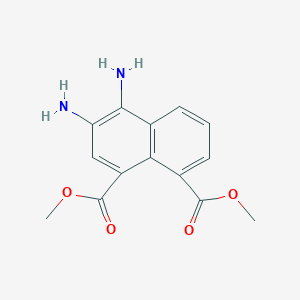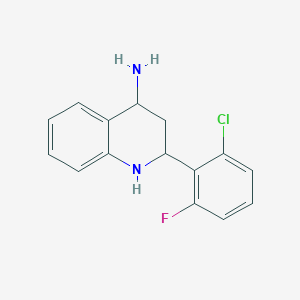
2-(2-Chloro-6-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloro-6-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine is a chemical compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to the tetrahydroquinoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine can be achieved through several synthetic routes. One common method involves the cyclization of an appropriate precursor, such as 2-(2-chloro-6-fluorophenyl)aniline, with a suitable reagent like an aldehyde or ketone under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate imine, which undergoes cyclization to form the tetrahydroquinoline core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
2-(2-Chloro-6-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline or fully reduced quinoline derivatives.
Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline or fully reduced quinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.
科学的研究の応用
2-(2-Chloro-6-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Material Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential biological effects.
Industry: It is used as an intermediate in the synthesis of other complex organic molecules and fine chemicals.
作用機序
The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that regulate cellular processes. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
2-(2-Chloro-6-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine can be compared with other similar compounds, such as:
2-(2-Chloro-6-fluorophenyl)quinoline: Lacks the tetrahydro structure and may have different chemical reactivity and biological activity.
2-(2-Chloro-6-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline: Similar structure but with an isoquinoline core, which may result in different pharmacological properties.
2-(2-Chloro-6-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-ol: Contains a hydroxyl group, which can influence its chemical reactivity and biological interactions.
The uniqueness of this compound lies in its specific substitution pattern and tetrahydroquinoline core, which confer distinct chemical and biological properties.
特性
分子式 |
C15H14ClFN2 |
|---|---|
分子量 |
276.73 g/mol |
IUPAC名 |
2-(2-chloro-6-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine |
InChI |
InChI=1S/C15H14ClFN2/c16-10-5-3-6-11(17)15(10)14-8-12(18)9-4-1-2-7-13(9)19-14/h1-7,12,14,19H,8,18H2 |
InChIキー |
RQHHPUZXFKUTLQ-UHFFFAOYSA-N |
正規SMILES |
C1C(C2=CC=CC=C2NC1C3=C(C=CC=C3Cl)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


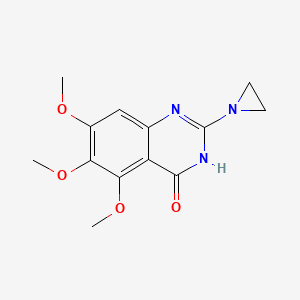
![4-Hydrazinyl-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15064367.png)


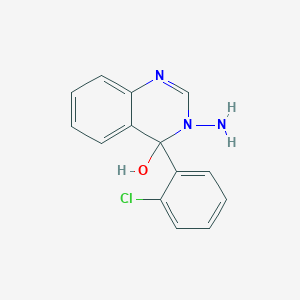
![4-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15064395.png)
![N-[1-(4-methoxyphenyl)-3-methylbut-3-enyl]-N-methylfuran-2-amine](/img/structure/B15064402.png)
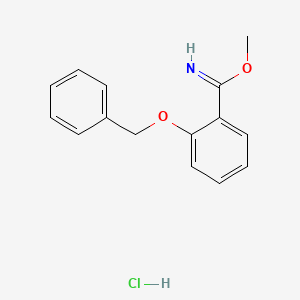

![2-{Phenyl[(trimethylsilyl)oxy]methyl}cyclohexan-1-one](/img/structure/B15064412.png)
